molecular formula C5H12ClNO2S B1580773 Penicillamine hydrochloride CAS No. 2219-30-9

Penicillamine hydrochloride

Número de catálogo: B1580773
Número CAS: 2219-30-9
Peso molecular: 185.67 g/mol
Clave InChI: CZDHUFYOXKHLME-DFWYDOINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penicillamine hydrochloride is a pharmaceutical compound primarily used as a chelating agent. It is derived from penicillin and is known for its ability to bind and remove heavy metals from the body. This compound is widely used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Penicillamine hydrochloride is synthesized through the degradation of penicillin. The process involves several steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization .

Análisis De Reacciones Químicas

Reactions with Carbonyl Compounds

Penicillamine readily participates in reactions with carbonyl compounds, including pyridoxal .

  • Penicillamine reacts with the Schiff base N6-(P-pyridoxylidene)-ε-aminocaproic acid to form thiazolidine derivatives. The thiazolidine formed from penicillamine is more stable than that formed from cysteine . This suggests that penicillamine can exert biological effects by forming stable thiazolidine derivatives with the pyridoxal moiety of pyridoxal-phosphate-requiring enzymes, potentially altering their catalytic activity .

Reaction with Mercuric Chloride

Penicillamine reacts with mercuric chloride to form a mercuric chloride addition compound . This reaction is utilized in the purification process of penicillamine .

Complex Formation with Ruthenium (III) Chloride

Penicillamine reacts with Ruthenium (III) chloride (RuCl3) to form complexes .

  • The reaction involves penicillamine interacting with Ru (III), leading to the formation of a complex . This complex formation can be confirmed through techniques like 1HNMR, ESR, and Raman spectroscopy, which help in predicting the binding sites and confirming the complex's structure .

Radiolysis of Penicillamine

The radiolysis of penicillamine in aqueous solutions leads to various products depending on the conditions .

  • In deaerated solutions, hydrogen and H2S are observed, and the valine yield increases. The formation of trisulfide is attributed to secondary reactions of penicillamine radicals .

Ring-Opening Reactions

2-isopropyl-5,5-dimethyl-thiazolidine-4-carboxylic acid.HCl undergoes ring-opening reactions with different solvents . The extent of ring breakage can be determined by gas chromatographic determination of isobutyraldoxime .

Quantitative Estimation of D-Penicillamine

D-Penicillamine can be quantitatively estimated through reactions that inhibit certain catalytic processes .

  • D-Penicillamine inhibits the Hg2+ catalyzed substitution rate of cyanide from [Ru(CN)6]4- by a nitrogen donor ligand, as it forms a stable catalyst-inhibitor [Hg2+---- D- PCN] complex with Hg2+ . This reduces the effective concentration of Hg2+, resulting in a proportional decrease in the reaction rate .

Examples of Penicillamine Hydrochloride Preparation

  • Example 1: A mixture of 240 g (1 mol) of 2-isopropyl-5,5-dimethyl-thiazolidine-4- carboxylic acid .HCl and 20.6 g NH4Cl is processed to obtain penicillamine.HCl via solvent extraction with absolute alcohol, yielding 158 g (85% of the theoretical value) of penicillamine.HCl with a melting point of 144 to 146°C . The product contains traces of inorganic salts .

  • Example 2: 240 g (1 mol) of 2-isopropyl-5.S-dimethylthiazolidine-4-carboxylic acid.HCl and 120 g (1.1 mol) of phenylhydrazine are heated in a mixture with distilled water and toluene . After cooling and separation, the aqueous phase is processed to obtain crude penicillamine.HCl, which is then dissolved in ethanol and adjusted to a pH of between 6 and 7 to precipitate penicillamine .

Aplicaciones Científicas De Investigación

Medical Uses

1.1 Wilson's Disease

Wilson's disease is a genetic disorder that leads to excessive accumulation of copper in the body, causing liver and neurological damage. Penicillamine is the first-line treatment for this condition, functioning by binding to excess copper and facilitating its excretion through urine. Studies indicate that penicillamine effectively reduces copper levels, thereby alleviating the symptoms associated with Wilson's disease .

1.2 Cystinuria

Cystinuria is characterized by elevated levels of cystine in the urine, leading to kidney stone formation. Penicillamine works by binding to cysteine to form a more soluble compound, which reduces cystine levels and prevents stone formation. Clinical trials have demonstrated its effectiveness in managing cystinuria, although long-term use may lead to side effects .

1.3 Rheumatoid Arthritis

Penicillamine serves as a disease-modifying antirheumatic drug (DMARD) for severe rheumatoid arthritis cases unresponsive to conventional treatments. It operates by inhibiting macrophage function and reducing T-lymphocyte activity, which diminishes inflammation and joint damage. Despite its efficacy, its use has declined due to the availability of newer agents like TNF inhibitors .

Optic Nerve Complications

A notable case reported severe visual disturbances in a patient with Wilson's disease undergoing penicillamine therapy for over two years. The disturbances were linked to optic nerve lesions induced by penicillamine-related pyridoxine deficiency. This case highlights the importance of monitoring vitamin levels in patients on long-term penicillamine therapy .

Oral Complications

Research has documented oral complications in patients treated with D-penicillamine for Wilson's disease. Symptoms included gingival enlargement and oral candidiasis, attributed to the drug's effects on elastic fibers in oral tissues. These findings underscore the need for dental monitoring in patients receiving this treatment .

Comparative Efficacy

Recent studies have compared penicillamine with alternative treatments like trientine tetrahydrochloride (TETA4) for Wilson's disease management. A randomized trial indicated that TETA4 was non-inferior to penicillamine regarding efficacy and safety, suggesting that patients could benefit from switching therapies if adverse effects occur .

Summary Table of Applications

ApplicationMechanism of ActionEfficacy Evidence
Wilson's DiseaseChelates copper; promotes urinary excretionFirst-line treatment; significant reduction in copper levels
CystinuriaForms soluble disulfides with cysteineReduces stone formation; effective in clinical trials
Rheumatoid ArthritisImmunosuppressive effects; reduces inflammationEffective as DMARD; less favored compared to newer agents

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

Penicillamine hydrochloride is a chelating agent primarily used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its biological activity is characterized by its ability to bind metal ions, modulate immune responses, and influence various biochemical pathways. This article delves into the mechanisms of action, clinical applications, and relevant research findings regarding this compound.

  • Chelation of Metal Ions :
    • Penicillamine effectively binds copper ions, facilitating their excretion through urine. This property is particularly beneficial in patients with Wilson's disease, where copper accumulation leads to toxicity. It has been shown that one atom of copper can combine with two molecules of penicillamine, enhancing copper elimination from the body .
  • Reduction of Cystine Excretion :
    • In cystinuria, penicillamine reduces cystine levels by forming more soluble disulfides with cysteine. This process aids in preventing kidney stone formation associated with cystine precipitation .
  • Immunomodulatory Effects :
    • Penicillamine exhibits immunosuppressive properties by inhibiting macrophage activation and decreasing interleukin-1 (IL-1) production and T-lymphocyte counts. This mechanism is particularly relevant in managing rheumatoid arthritis, where it helps reduce inflammation without significantly affecting overall serum immunoglobulin levels .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Wilson's Disease : It is the first-line treatment for removing excess copper from the body.
  • Cystinuria : It helps manage cystine levels to prevent stone formation.
  • Rheumatoid Arthritis : Used as an alternative therapy for patients unresponsive to conventional treatments.

In Vitro Studies

A study examining the effect of D-penicillamine on polymorphonuclear leukocyte function revealed that while it did not significantly inhibit phagocytosis or enzyme activity at therapeutic concentrations, it did reduce chemotaxis in a dose-dependent manner. This suggests that its therapeutic effects in rheumatoid arthritis might be linked to decreased leukocyte migration into inflamed joints .

Case Studies and Clinical Trials

  • Optic Axial Neuritis Case :
    • A case study documented severe visual disturbances in a patient with Wilson's disease undergoing long-term penicillamine therapy. The symptoms were attributed to a deficiency in pyridoxine (vitamin B6), highlighting the need for monitoring vitamin levels during treatment .
  • Comparative Clinical Trial :
    • A phase 3 trial compared penicillamine with trientine tetrahydrochloride for maintenance therapy in Wilson's disease patients. The study found that while both treatments were effective, penicillamine was associated with more adverse events, including leukopenia and liver complications .

Data Summary

Property/Effect This compound
Primary Use Chelation therapy for Wilson's disease
Mechanism of Action Binds copper; reduces cystine excretion; immunosuppressive effects
Absorption Rate 40-70% from the gastrointestinal tract
Peak Plasma Concentration 1-2 mg/L after 250 mg dose
Elimination Half-life 4-6 days post-treatment cessation
Common Adverse Effects Leukopenia, gastrointestinal disturbances

Propiedades

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDHUFYOXKHLME-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944844
Record name 3-Sulfanylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219-30-9
Record name D-Valine, 3-mercapto-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2219-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penicillamine hydrochloride
Reactant of Route 2
Penicillamine hydrochloride
Reactant of Route 3
Penicillamine hydrochloride
Reactant of Route 4
Penicillamine hydrochloride
Reactant of Route 5
Penicillamine hydrochloride
Reactant of Route 6
Penicillamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.